N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE
Overview
Description
N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE is a complex organic compound with a unique structure that includes methoxyphenyl, methylbenzenesulfonyl, and benzamide groups
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been used to facilitate this reaction . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high purity and yield. The use of solid acid catalysts and ultrasonic irradiation technology is particularly notable in industrial settings.
Chemical Reactions Analysis
N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and methoxy groups play a crucial role in its biological activity. It can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest significant interactions with cellular proteins and enzymes .
Comparison with Similar Compounds
N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE can be compared with other similar compounds such as:
N-(4-METHOXYPHENYL)-4-METHYLBENZENESULFONAMIDE: This compound has a similar structure but lacks the benzamide group, which affects its chemical properties and applications.
N-(4-METHOXYPHENYL)-N-[(4-METHYLBENZENE)SULFONYL]-2-(2-METHYLPHENOXY)ACETAMIDE:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)sulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-16-8-14-20(15-9-16)28(25,26)23(18-10-12-19(27-3)13-11-18)22(24)21-7-5-4-6-17(21)2/h4-15H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFADKLXVVAECM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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